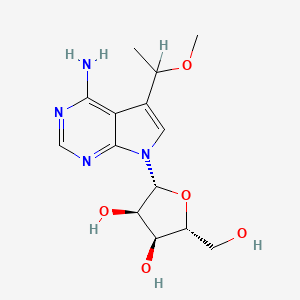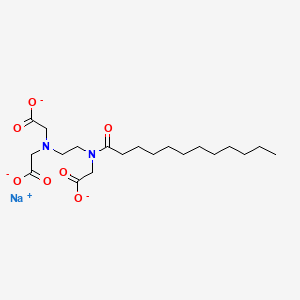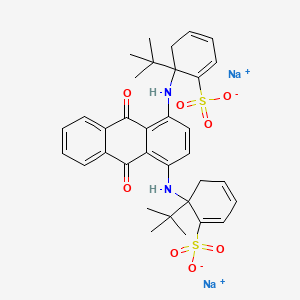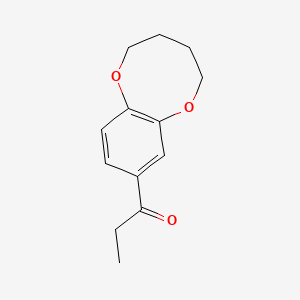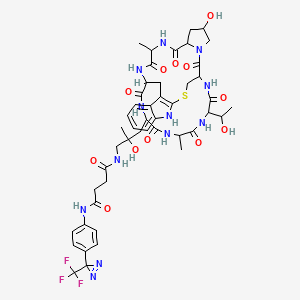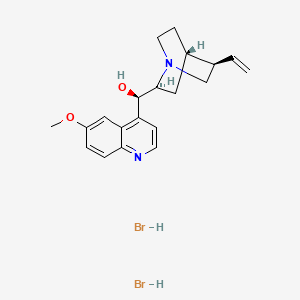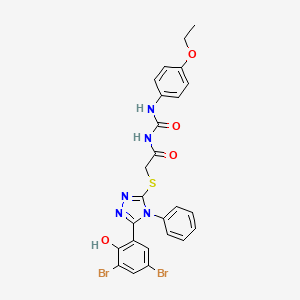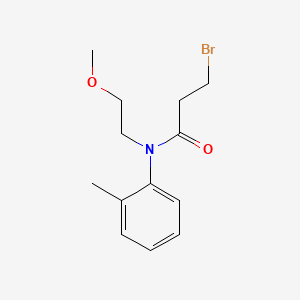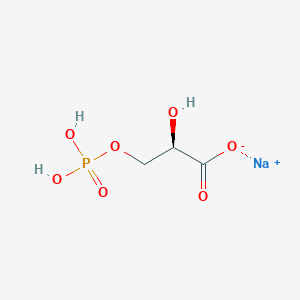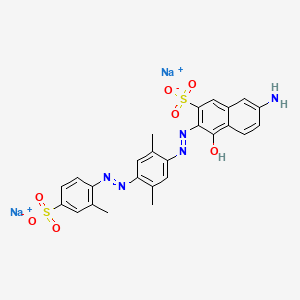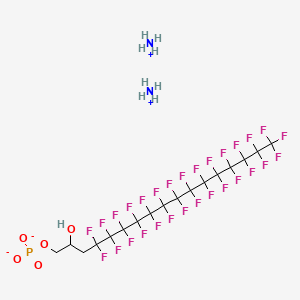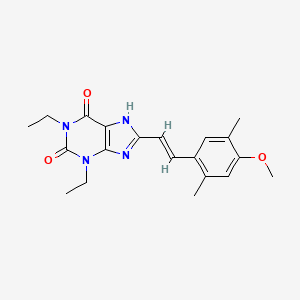
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride is a chemical compound with the molecular formula C19H21NO2S·HCl and a molecular weight of 363.908 . This compound is part of the dibenzothiepin derivatives, which have been studied for their potential antiviral and medicinal properties .
Preparation Methods
The synthesis of Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride involves several steps. One common method includes the reaction of 6,11-dihydrodibenzo[b,e]thiepin-11-one with ethyl 2-amino propionate under specific conditions . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, forming different derivatives depending on the reagents used.
Common reagents used in these reactions include hydrogen chloride, potassium phthalimide, and various oxidizing agents . Major products formed from these reactions include ethoxy derivatives and substituted amines .
Scientific Research Applications
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride involves its interaction with molecular targets such as the dengue virus helicase and the D4 dopamine receptor . The compound inhibits viral replication by binding to the helicase, preventing the virus from replicating its genetic material . Additionally, it may act as a dopamine receptor antagonist, contributing to its medicinal properties .
Comparison with Similar Compounds
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)propionate hydrochloride can be compared with other similar compounds such as:
6,11-Dihydrodibenzo[b,e]thiepin-11-one: This compound is a precursor in the synthesis of various dibenzothiepin derivatives.
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A similar compound with fluorine substitutions, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
117125-41-4 |
|---|---|
Molecular Formula |
C19H22ClNO2S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
ethyl (2S)-2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-3-22-19(21)13(2)20-18-15-9-5-4-8-14(15)12-23-17-11-7-6-10-16(17)18;/h4-11,13,18,20H,3,12H2,1-2H3;1H/t13-,18?;/m0./s1 |
InChI Key |
GBMRVLWVAULLIJ-UIHYYSMWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Canonical SMILES |
CCOC(=O)C(C)NC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



